Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)-
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Overview
Description
Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrole ring substituted with an amino group, a methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol .
Uniqueness
What sets Ethanone, 1-(4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-YL)- apart is its unique substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
56463-62-8 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[4-amino-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-8-12(9(2)17)13(15)14(16-8)10-4-6-11(18-3)7-5-10/h4-7,16H,15H2,1-3H3 |
InChI Key |
XUGRXPRIBPIHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)N)C(=O)C |
Origin of Product |
United States |
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